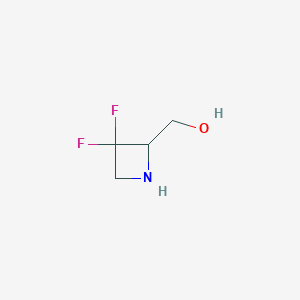

(3,3-Difluoroazetidin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7F2NO |

|---|---|

Molecular Weight |

123.10 g/mol |

IUPAC Name |

(3,3-difluoroazetidin-2-yl)methanol |

InChI |

InChI=1S/C4H7F2NO/c5-4(6)2-7-3(4)1-8/h3,7-8H,1-2H2 |

InChI Key |

PLFWXPRJKLIWTC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(N1)CO)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluoroazetidin 2 Yl Methanol and Its Derivatives

General Strategies for the Formation of the Difluoroazetidine Ring System

The construction of the 3,3-difluoroazetidine (B2684565) core is a significant synthetic challenge due to the inherent ring strain and the presence of the geminal fluorine atoms. Methodologies typically rely on the cyclization of appropriately functionalized acyclic precursors or the modification of existing heterocyclic systems.

Synthesis from Precursor Molecules (e.g., Azetidin-2-ones, Azetines)

A predominant strategy for accessing 3,3-difluoroazetidines involves the synthesis and subsequent reduction of 3,3-difluoroazetidin-2-ones (gem-difluoro-β-lactams). researchgate.netresearchgate.net These precursors are more readily accessible and serve as versatile intermediates.

The most common route to 3,3-difluoroazetidin-2-ones is the Reformatsky-type reaction. This reaction involves the condensation of an imine with the zinc enolate of an α,α-difluoro-α-bromoester, such as ethyl bromodifluoroacetate. researchgate.net The initial reaction yields a β-amino ester, which then undergoes cyclization under basic conditions to form the β-lactam ring. researchgate.net Alternatively, in some cases, a one-step cycloaddition of the zinc enolate onto a Schiff base equivalent can directly yield the N-protected 3,3-difluoroazetidin-2-one. researchgate.net

Once the 3,3-difluoroazetidin-2-one is formed, the carbonyl group at the 2-position can be reduced to a methylene group (CH₂) to yield the corresponding 3,3-difluoroazetidine. A high-yield method for this transformation utilizes a monochlorohydroalane reduction. researchgate.netresearchgate.net

Azetines, which are partially unsaturated four-membered nitrogen heterocycles, represent another potential class of precursors. However, stable azetines are rare, and their application as direct precursors for 3,3-difluoroazetidines is not as well-established as the azetidin-2-one route. researchgate.net

| Precursor | Key Reaction | Product | Reference |

| Aldimine and Ethyl Bromodifluoroacetate | Reformatsky-type reaction followed by cyclization | N-substituted 3,3-difluoroazetidin-2-one | researchgate.netresearchgate.net |

| N-protected 3,3-difluoroazetidin-2-one | Monochlorohydroalane reduction | N-protected 3,3-difluoroazetidine | researchgate.netresearchgate.net |

Ring-Closing Reactions for Azetidine (B1206935) Core Construction

The formation of the azetidine ring is fundamentally a ring-closing reaction. As mentioned previously, the N1-C2 bond formation in the cyclization of N-substituted 3-amino-2,2-difluoropropanoates is a key ring-closing step to form the azetidin-2-one intermediate. researchgate.net

Other ring-closing strategies reported for azetidine synthesis in general include the cyclization of γ-haloamines and γ-aminoalcohols. researchgate.net For the specific construction of the 3,3-difluoroazetidine core, intramolecular nucleophilic substitution is a plausible, though less commonly cited, mechanism. The high electronegativity of the fluorine atoms can influence the reactivity of adjacent positions, requiring careful selection of reaction conditions. Novel catalytic systems, including copper(I)-catalyzed reactions, have been explored for the formation of fluorinated fused ring systems, which could potentially be adapted for the synthesis of the monocyclic azetidine core. purdue.edu

Specific Synthetic Routes to (3,3-Difluoroazetidin-2-yl)methanol

To synthesize the target molecule, this compound, the synthetic strategy must address not only the formation of the difluoroazetidine ring but also the introduction of the methanol (B129727) moiety at the C2 position with potential stereochemical control.

Stereoselective and Enantioselective Approaches to the 2-Substituted Azetidine Scaffold

Achieving stereocontrol at the C2 position is crucial for applications where specific enantiomers are required. Enantioselective synthesis of the 3,3-difluoroazetidin-2-one precursor has been successfully achieved. One effective method involves a diastereoselective Reformatsky-type reaction where chiral 1,3-oxazolidines, derived from amino alcohols, are used as chiral auxiliaries on the imine nitrogen. researchgate.net The alkylation of these chiral oxazolidines with ethyl bromodifluoroacetate can proceed with high diastereoselectivity (up to 99% de). researchgate.net Subsequent cleavage of the chiral auxiliary provides the enantiomerically enriched N-unsubstituted azetidinone, which can then be reprotected and advanced toward the target molecule. researchgate.net

Another approach focuses on the asymmetric synthesis of the acyclic precursor, α,α-difluoro-β-amino acids, which can then be cyclized. researchgate.net Catalytic asymmetric methods, such as the hydrogenation of α-fluoroiminoesters using chiral BINAP ligands with palladium, have been developed to produce these precursors with high enantioselectivity. researchgate.net

| Method | Key Feature | Stereochemical Outcome | Reference |

| Reformatsky-type reaction | Use of chiral 1,3-oxazolidine auxiliary | High diastereoselectivity (up to 99% de) | researchgate.net |

| Asymmetric Hydrogenation | Chiral BINAP-Palladium catalyst | High enantioselectivity for α,α-difluoro-β-amino acid precursor | researchgate.net |

Introduction and Manipulation of the Methanol Moiety

The methanol group (-CH₂OH) is typically introduced by the reduction of a carboxylic acid or ester functionality at the C2 position. In the synthetic sequences that proceed through an azetidin-2-one intermediate, the carbonyl group itself is not the direct precursor to the methanol moiety.

Instead, the synthesis often begins with a precursor where the future C2 and its substituent are already in place. For example, a stereoselective synthesis might start with a chiral β-amino alcohol. nih.gov However, a more common route for this specific substitution pattern involves the reduction of an ester group. If the azetidine ring is formed from a precursor like ethyl bromodifluoroacetate, a carboxylate group is inherently part of the structure. A synthetic route could involve the reduction of the corresponding 2-carboxylester (e.g., methyl or ethyl ester) of the 3,3-difluoroazetidine ring to the primary alcohol. This reduction can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or other suitable hydrides. The N-protecting group must be chosen carefully to be stable to the reduction conditions.

Derivatization Strategies for this compound

This compound possesses two primary sites for derivatization: the secondary amine of the azetidine ring and the primary hydroxyl group of the methanol moiety.

The nitrogen atom of the azetidine ring can undergo a variety of common transformations for secondary amines. It can act as a nucleophile in substitution reactions to be alkylated or acylated. For instance, the 3,3-difluoroazetidine moiety has been introduced into larger molecular frameworks, such as bicyclic triazoles, through nucleophilic substitution reactions to create novel polycyclic energetic materials. rsc.org Similarly, it can be coupled to heterocyclic systems, like thionated purine derivatives, to generate fluorescent analogs. nih.gov

The primary alcohol of the methanol group is also a versatile functional handle. It can be:

Oxidized to the corresponding aldehyde or carboxylic acid.

Esterified by reaction with acyl chlorides or carboxylic acids.

Converted to an ether through Williamson ether synthesis or other etherification protocols.

Replaced with other functional groups after conversion to a better leaving group, such as a tosylate or mesylate.

Derivatization is often employed to modify the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, or to attach it to other molecules of interest. nih.govnih.gov

Functionalization at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for molecular diversification. Standard N-functionalization reactions can be readily applied, though the specific conditions may require optimization due to the electronic effects of the gem-difluoro group.

N-Alkylation, N-Acylation, N-Arylation, and Sulfonylation:

The nucleophilic character of the azetidine nitrogen allows for a variety of substitution reactions. While direct examples for this compound are not extensively detailed in the literature, analogous transformations on related 3,3-difluoroazetidine scaffolds are well-documented. For instance, N-alkylation and N-acylation have been successfully performed on gem-difluorinated β-lactams and β-amino esters, which are closely related precursors. researchgate.net These reactions typically proceed under standard conditions, employing alkyl halides, acyl chlorides, or anhydrides in the presence of a suitable base. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, and sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-(3,3-difluoroazetidin-2-yl)methanol |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-(3,3-difluoroazetidin-2-yl)methanol |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl-(3,3-difluoroazetidin-2-yl)methanol |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | N-Sulfonyl-(3,3-difluoroazetidin-2-yl)methanol |

Chemical Modifications of the Primary Alcohol Group

The primary alcohol of this compound provides another handle for synthetic elaboration, allowing for the introduction of a variety of functional groups through oxidation, esterification, and etherification.

Oxidation, Esterification, and Etherification:

The primary alcohol can be oxidized to the corresponding aldehyde, 3,3-difluoroazetidine-2-carbaldehyde, using mild oxidation protocols such as the Swern or Dess-Martin periodinane oxidation to avoid over-oxidation to the carboxylic acid. wikipedia.org

Esterification can be accomplished under standard conditions, for example, by reacting the alcohol with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or through reaction with an acyl chloride or anhydride in the presence of a base.

The formation of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with an alkyl halide. researchgate.netwikipedia.org

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Oxalyl chloride, DMSO, Et₃N (Swern) or Dess-Martin periodinane | 3,3-Difluoroazetidine-2-carbaldehyde |

| Esterification | RCOOH, DCC, DMAP or RCOCl, Et₃N | Ester derivatives |

| Etherification | 1. NaH; 2. R-X (Williamson) | Ether derivatives |

Introduction of Additional Functionalities on the Difluoroazetidine Ring

Introducing substituents at other positions on the 3,3-difluoroazetidine ring, particularly at the C4 position, is a synthetic challenge due to the generally unreactive nature of the C-H bonds. However, strategies involving the deprotonation of an activated C-H bond adjacent to the nitrogen atom, particularly when the nitrogen is protected with an appropriate group like Boc, can be envisioned. Subsequent trapping of the resulting anion with an electrophile would lead to C4-functionalized products. While specific examples for the 3,3-difluoroazetidine system are scarce, this approach has been applied to other saturated nitrogen heterocycles. nih.gov

Advanced Synthetic Reagents and Reaction Pathways

To access more complex and diverse molecular architectures based on the this compound scaffold, advanced synthetic reagents and novel reaction pathways have been explored.

Utilization of Azetidine Sulfonyl Fluorides (ASFs) in Defluorosulfonylation (deFS) Chemistry

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents in defluorosulfonylation (deFS) chemistry. These compounds can act as precursors to carbocations under mild thermal conditions. The generated reactive intermediates can then be coupled with a broad range of nucleophiles, enabling the synthesis of various azetidine derivatives that would be difficult to access through traditional methods. This approach provides a powerful tool for the late-stage functionalization of complex molecules containing the azetidine motif.

Cycloaddition Reactions for Fused Azetidine Scaffolds

Cycloaddition reactions offer an efficient strategy for the construction of fused heterocyclic systems containing the azetidine ring. For instance, [3+2] cycloaddition reactions of azomethine ylides with appropriate dipolarophiles can lead to the formation of pyrrolidine-fused azetidines. Similarly, [4+2] cycloadditions (Diels-Alder reactions) involving azetidine-containing dienes or dienophiles can be employed to construct six-membered rings fused to the azetidine core. These methods provide access to novel and complex polycyclic scaffolds with potential applications in drug discovery and materials science.

Chemical Transformations and Reactivity of 3,3 Difluoroazetidin 2 Yl Methanol Derivatives

Reactivity of the Difluoroazetidine Ring System

The 3,3-difluoroazetidine (B2684565) ring is a highly functionalized and strained heterocyclic system. The presence of two fluorine atoms at the C3 position significantly influences the electronic properties and reactivity of the ring. The high ring strain of azetidines, estimated at approximately 27.7 kcal/mol, renders the nitrogen's lone pair of electrons more accessible for nucleophilic attack compared to less strained secondary amines. researchgate.net

Nucleophilic Substitution Reactions

The nitrogen atom of the azetidine (B1206935) ring in (3,3-Difluoroazetidin-2-yl)methanol is a primary site for nucleophilic reactions. When the nitrogen is unprotected, it can readily react with various electrophiles. For instance, N-alkylation and N-arylation reactions are common transformations.

In the context of N-arylation, the reaction of a substituted 3,3-difluoroazetidine with an activated aryl halide, often in the presence of a base, can lead to the corresponding N-aryl derivative. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. nih.gov

It is important to note that direct nucleophilic substitution at the carbon atoms of the azetidine ring is less common and generally requires activation. The C-F bonds at the C3 position are strong and not typically displaced by nucleophiles under standard conditions. However, the C2 and C4 positions, being adjacent to the nitrogen, can be susceptible to attack under specific circumstances, often involving ring-opening pathways.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds. researchgate.net While specific examples with this compound are not extensively documented, the principles of these reactions can be applied to its derivatives. For instance, an N-protected azetidine bearing a leaving group, such as a halide or a triflate, at the C2 or C4 position could potentially undergo Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The success of such reactions often depends on the choice of the palladium catalyst, ligand, and reaction conditions. researchgate.netnih.gov The presence of the fluorine atoms can influence the oxidative addition step in the catalytic cycle. Palladium-catalyzed cross-coupling reactions of other perfluoro-organic compounds have been successfully developed, suggesting that similar transformations could be possible with difluoroazetidine systems. mdpi.com For example, the C-F bond activation in perfluoroarenes has been achieved using specific palladium catalysts, which could be relevant for potential cross-coupling reactions directly involving the C-F bonds of the azetidine ring, although this would likely require harsh reaction conditions. mdpi.com

Ring-Opening and Rearrangement Processes under Various Conditions

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. researchgate.net These reactions can be initiated by nucleophiles or electrophiles.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the nitrogen atom of the azetidine ring can be protonated, which activates the ring towards nucleophilic attack. youtube.comyoutube.comkhanacademy.org The subsequent attack by a nucleophile can lead to the cleavage of one of the C-N bonds. The regioselectivity of the ring-opening would be influenced by the substitution pattern on the ring. For this compound, attack at the less hindered C4 position or the C2 position bearing the hydroxymethyl group could occur, leading to different acyclic amino alcohol derivatives. Lewis acids, such as indium triflate, have also been shown to be effective catalysts for the ring-opening of strained heterocyclic rings. nih.gov

Base-Induced Ring-Opening: While less common, strong bases can also promote ring-opening, particularly if there are suitable leaving groups on the ring or if the nitrogen is acylated, which increases the acidity of the adjacent protons.

Reactivity of the Methanol (B129727) Functional Group

The primary alcohol functional group at the C2 position of this compound offers a versatile handle for a variety of chemical transformations. These reactions are generally analogous to those of other primary alcohols.

Oxidation and Reduction Pathways of the Primary Alcohol

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (3,3-Difluoroazetidin-2-yl)carbaldehyde, using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid, 3,3-difluoroazetidine-2-carboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). The synthesis of related carboxylic acids, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been reported through multi-step sequences starting from amino acids or related precursors. nih.gov The synthesis of carboxylic arylphosphines has also been achieved through the hydrolysis of trifluoromethyl groups, a transformation that highlights the stability of other functional groups under harsh acidic conditions. nih.gov

Reduction: While the methanol group is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Esterification, Etherification, and Other Condensation Reactions

Esterification: The primary alcohol of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. medcraveonline.com This reaction is often catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in what is known as the Steglich esterification. nih.gov These ester derivatives can be valuable for modifying the physicochemical properties of the parent molecule. medcraveonline.com

Etherification: Ether derivatives can be prepared through reactions such as the Williamson ether synthesis. mdpi.com This involves deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful method for the synthesis of aryl ethers from alcohols and aryl halides. nih.gov

Other Condensation Reactions: The primary alcohol can also participate in other condensation reactions, such as the formation of carbamates by reacting with isocyanates, or the formation of carbonates by reacting with phosgene (B1210022) or its equivalents.

Generation of Novel Chemical Motifs from this compound

The strategic manipulation of the functional groups present in this compound—the secondary amine of the azetidine ring and the primary hydroxyl group—allows for its elaboration into a variety of more complex structures. The inherent ring strain of the azetidine core and the electronic effects of the gem-difluoro group significantly influence the reactivity of the molecule and its derivatives, enabling unique chemical transformations.

Formation of Complex Polycyclic Structures

While direct, complex polycyclization reactions starting from this compound are not extensively documented in publicly available research, the principles of organic synthesis allow for postulation of its derivatives as key precursors in the formation of fused and spirocyclic systems. The general reactivity of azetidines and related compounds suggests pathways for constructing such intricate architectures.

For instance, derivatives of the hydroxyl group, such as converting it to a leaving group or an aldehyde, can initiate intramolecular cyclization reactions. The nitrogen of the azetidine ring can act as a nucleophile, attacking an electrophilic center appended to the C2 position, leading to the formation of a fused bicyclic system. The specific nature of the linker between the reactive moieties would dictate the size and nature of the newly formed ring.

Spirocyclic structures, where two rings share a single atom, are another important class of polycyclic systems. A plausible strategy for synthesizing spiro-azetidines from a this compound derivative could involve the initial oxidation of the methanol to an aldehyde. This aldehyde could then undergo a condensation reaction with a suitable bis-nucleophile, followed by a cyclization step that incorporates the azetidine nitrogen or C4 carbon into a new ring system spiro-fused at the C2 position. Although specific examples are not readily found, the general principles of spirocycle synthesis support this potential application.

| Starting Material Derivative | Reaction Type | Potential Polycyclic Product | Key Transformation |

| N-Protected (3,3-Difluoroazetidin-2-yl)acetaldehyde | Intramolecular Aldol/Mannich Reaction | Fused bicyclic azetidine | Cyclization via enolate or enamine attacking an iminium ion |

| 2-Carboxy-(3,3-difluoroazetidine) | Pictet-Spengler Reaction with a tryptamine (B22526) derivative | Fused indole-azetidine system | Electrophilic substitution onto an indole (B1671886) ring |

| (3,3-Difluoroazetidin-2-yl)methyl tosylate | Intramolecular N-alkylation with a tethered nucleophile | Bridged bicyclic azetidine | Formation of a new C-N bond across the ring system |

Integration into Diverse Heterocyclic Frameworks

The integration of the this compound motif into a variety of other heterocyclic systems is a key strategy for expanding its chemical space and accessing novel compounds with potential applications in drug discovery. This can be achieved through reactions that form new rings appended to the azetidine core or by using the azetidine as a substituent on other heterocyclic frameworks.

One common approach involves the reaction of the azetidine nitrogen with bifunctional electrophiles. For example, reaction with a β-ketoester could lead to the formation of a fused dihydropyrimidinone ring via a Biginelli-type reaction. Similarly, reaction with diketones or their equivalents can be employed to construct other fused heterocyclic systems like pyrazines or diazepines, depending on the nature of the diketone.

Furthermore, the hydroxyl group of this compound can be transformed into various other functionalities to facilitate its incorporation into larger heterocyclic systems. For example, conversion to an azide (B81097) followed by a [3+2] cycloaddition with an alkyne (a "click" reaction) would yield a triazole-linked azetidine. This triazole ring can be a part of a larger macrocyclic or polycyclic framework.

| This compound Derivative | Reagent | Resulting Heterocyclic Framework | Reaction Type |

| N-Boc-(3,3-Difluoroazetidin-2-yl)methanol | 1,3-Diketone | Fused Dihydropyridine | Hantzsch-type condensation |

| (3,3-Difluoroazetidin-2-yl)methanamine | Isothiocyanate | Azetidinyl-thiourea | Nucleophilic addition |

| (3,3-Difluoroazetidin-2-yl)methyl azide | Terminal Alkyne | 1,2,3-Triazolyl-azetidine | Huisgen [3+2] Cycloaddition |

The synthesis of such hybrid molecules allows for the combination of the unique physicochemical properties conferred by the difluoroazetidine moiety—such as altered basicity, lipophilicity, and metabolic stability—with the established biological activities or chemical properties of other heterocyclic systems.

Structural Elucidation and Computational Studies of 3,3 Difluoroazetidin 2 Yl Methanol Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel chemical entities. For fluorinated compounds like (3,3-Difluoroazetidin-2-yl)methanol derivatives, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a comprehensive structural picture.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The presence of hydrogen, carbon, and fluorine nuclei in this compound allows for a detailed analysis using ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the this compound core, one would expect distinct signals for the protons of the hydroxymethyl group (-CH₂OH), the proton at the C2 position, and the protons at the C4 position. The coupling of these protons with the adjacent fluorine atoms (²JHF, ³JHF) results in complex splitting patterns, which are invaluable for confirming the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature in the spectrum of a 3,3-difluoroazetidine (B2684565) derivative is the signal for the C3 carbon, which appears as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF). The other carbons (C2, C4, and the methanol (B129727) carbon) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govnih.gov For a 3,3-difluoroazetidine derivative, the two fluorine atoms are chemically equivalent and would typically appear as a single resonance in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the adjacent protons on C2 and C4. Proton decoupling is often employed to simplify the spectra, resulting in a singlet for each unique fluorine environment. nih.gov

Interactive Table: Expected NMR Spectroscopic Data for a this compound Core

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | CHOH | ~3.5 - 3.9 | Multiplet (influenced by OH exchange and coupling to C2-H) |

| ¹H | CH₂OH | ~3.6 - 4.0 | Doublet of doublets or multiplet (geminal and vicinal coupling) |

| ¹H | C2-H | ~3.8 - 4.2 | Multiplet (coupling to C4-H₂ and C3-F₂) |

| ¹H | C4-H₂ | ~3.9 - 4.3 | Multiplet (geminal coupling and coupling to C2-H and C3-F₂) |

| ¹³C | CH₂OH | ~60 - 65 | Triplet (³JCF ≈ 3-5 Hz) |

| ¹³C | C2 | ~65 - 70 | Triplet (²JCF ≈ 20-25 Hz) |

| ¹³C | C3 | ~115 - 125 | Triplet (¹JCF ≈ 250-280 Hz) |

| ¹³C | C4 | ~50 - 55 | Triplet (²JCF ≈ 20-25 Hz) |

| ¹⁹F | C3-F₂ | ~ -90 to -110 | Singlet (proton-decoupled) or multiplet (proton-coupled) |

Note: The values presented are estimates based on data for structurally related fluorinated compounds and may vary depending on the specific derivative and solvent used. rsc.orgrsc.org

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. In the analysis of this compound derivatives, several characteristic absorption bands are expected. Studies on energetic salts containing the 3,3'-difluoroazetidinium cation have utilized IR spectroscopy to confirm the presence of key functional groups. rsc.org

The most prominent bands would include:

O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine in the azetidine (B1206935) ring.

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.

C-F stretch: Strong, characteristic absorptions typically found in the 1000-1300 cm⁻¹ range, which are definitive for the presence of the gem-difluoro group.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Moderate |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Moderate to Strong |

| C-F | Stretching | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). lcms.cz For this compound, HRMS would be used to verify its molecular formula, C₄H₇F₂NO. Using techniques like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.

Table: Theoretical Exact Mass for HRMS Analysis

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| This compound [M] | C₄H₇F₂NO | 123.0496 |

| Protonated Molecule [M+H]⁺ | C₄H₈F₂NO⁺ | 124.0574 |

X-ray Diffraction Analysis

While spectroscopic methods provide data on molecular structure and connectivity, single-crystal X-ray diffraction provides definitive proof of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformation. nih.govresearchgate.net

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering and the specific conformation can be precisely determined by X-ray diffraction. For derivatives of 3,3-difluoroazetidine, the substituents on the ring influence the solid-state conformation. X-ray diffraction studies on 3,3'-difluoroazetidinium salts have confirmed the puckered nature of the four-membered ring. rsc.org The analysis provides exact data on the dihedral angles within the ring, defining the extent of this puckering.

X-ray diffraction is also essential for studying non-covalent interactions that dictate how molecules pack in a crystal lattice. In derivatives of this compound, particularly in their protonated (ammonium) forms, a key intramolecular interaction can be observed: the β-fluorine⋯ammonium (B1175870) interaction.

This is an attractive electrostatic interaction between the electron-deficient hydrogen on the protonated nitrogen (N⁺-H) and the electronegative fluorine atom at the C3 position. Computational and X-ray diffraction studies on the related 3-fluoroazetidinium cation have demonstrated that this interaction significantly influences the conformation of the ring. The ring pucker inverts relative to the fluorine atom to bring the C-F and N⁺-H groups closer together. This results in shortened F⋯H and F⋯N distances compared to what would be expected without such an interaction. This stabilizing charge-dipole interaction can have a profound effect on the solution conformation of bioactive amines.

Table: Structural Parameters of the β-fluorine⋯ammonium Interaction in a Model Azetidinium Salt

| Parameter | Description | Observed Value (Å or °) |

| F···H Distance | Distance between fluorine and the ammonium proton | ~3.10 Å |

| F···N Distance | Distance between fluorine and the ammonium nitrogen | ~2.95 Å |

| N-C-C-F Torsion Angle | Dihedral angle defining the relative position of F and N⁺ | ~100.0° |

Note: Data based on computational and X-ray analysis of the 3-fluoroazetidinium cation.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecular structures, properties, and interactions at the atomic level, offering insights that can be difficult to obtain through experimental methods alone. For fluorinated molecules like this compound, these methods are particularly valuable for elucidating the effects of fluorine substitution on molecular geometry and reactivity.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the geometric, electronic, and thermodynamic properties of molecules.

For a derivative of this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. The presence of the fluorine atoms and the hydroxyl group on the strained azetidine ring suggests the potential for multiple low-energy conformers, governed by steric and electronic effects.

Key electronic properties that would be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap typically indicates higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for a this compound Derivative

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -X.XX eV | Indicates electron-donating ability |

| LUMO Energy | -Y.YY eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability |

| Dipole Moment | D.DD Debye | Measures overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of electron density distribution in atomic and bonding orbitals.

In the context of a this compound derivative, NBO analysis would reveal the nature of the C-F, C-N, C-C, and O-H bonds. A key aspect to investigate would be the hyperconjugative interactions between filled and empty orbitals. For instance, the interaction between a lone pair on the nitrogen or oxygen atom and an antibonding orbital of an adjacent bond could be quantified. These interactions play a significant role in determining the molecule's conformation and stability. The analysis provides stabilization energies (E(2)) which quantify the strength of these donor-acceptor interactions.

Table 2: Illustrative NBO Analysis Results for a this compound Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ(C-F) | V.VV | Hyperconjugation |

| LP(1) O | σ(C-H) | W.WW | Hyperconjugation |

| σ(C-H) | σ*(C-F) | X.XX | Hyperconjugation |

Note: This table presents a hypothetical scenario of NBO analysis results. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. The surface is generated based on the electron distribution of a molecule, and the distances to the nearest atoms of neighboring molecules are mapped onto it.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| F···H | 25.0 |

| O···H | 20.0 |

| C···H | 5.0 |

| Other | 5.0 |

Note: The data in this table is for illustrative purposes and represents the kind of information obtained from a Hirshfeld surface analysis.

Applications of 3,3 Difluoroazetidin 2 Yl Methanol As a Versatile Synthetic Building Block

Scaffold for Complex Heterocyclic Synthesis

The inherent ring strain and rich functionality of (3,3-Difluoroazetidin-2-yl)methanol make it an ideal starting point for the synthesis of more elaborate heterocyclic systems. The reactivity of the azetidine (B1206935) nitrogen and the C2-methanol group can be harnessed to build fused, spirocyclic, and other complex derivatives.

Access to Diverse Functionalized Azetidine Derivatives

This compound serves as a key intermediate for a wide array of functionalized azetidines. The nucleophilic nitrogen atom can be readily derivatized through N-alkylation, N-arylation, acylation, or sulfonylation, allowing for the introduction of various substituents. Concurrently, the primary alcohol at the C2 position can be transformed into other functional groups. For instance, oxidation yields the corresponding aldehyde or carboxylic acid, while etherification or esterification provides another avenue for diversification. This dual functionality allows for the creation of a library of 3,3-difluoroazetidine (B2684565) derivatives with tailored properties.

The synthesis of functionalized azetidines is a critical endeavor in medicinal chemistry, as these scaffolds are prevalent in many biologically active compounds. mdpi.comnih.gov The gem-difluoro substitution on the azetidine ring is particularly desirable as it can act as a bioisosteric replacement for a carbonyl group, block metabolic oxidation at the C3 position, and tune the pKa of the ring nitrogen. ossila.comnih.gov The ability to start from a single, versatile building block like this compound streamlines the synthesis of these valuable compounds. ossila.com General methods for azetidine synthesis often involve multi-step sequences, such as the intramolecular cyclization of γ-amino alcohols or the reaction of 1,3-dihalides with amines. organic-chemistry.orgnih.gov The availability of pre-functionalized building blocks like this compound significantly simplifies access to this important chemical space.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Products |

| Azetidine Nitrogen | N-Alkylation | N-Alkyl-(3,3-difluoroazetidin-2-yl)methanol |

| Azetidine Nitrogen | N-Arylation | N-Aryl-(3,3-difluoroazetidin-2-yl)methanol |

| Azetidine Nitrogen | N-Acylation | N-Acyl-(3,3-difluoroazetidin-2-yl)methanol |

| Methanol (B129727) | Oxidation | (3,3-Difluoroazetidin-2-yl)carbaldehyde |

| Methanol | Oxidation | 3,3-Difluoroazetidine-2-carboxylic acid |

| Methanol | Etherification | 2-(Alkoxymethyl)-3,3-difluoroazetidine |

| Methanol | Esterification | (3,3-Difluoroazetidin-2-yl)methyl ester |

Preparation of Chiral Compounds and Enantiopure Intermediates

Chirality is a fundamental aspect of drug design, and the synthesis of enantiomerically pure compounds is often crucial for therapeutic efficacy and safety. This compound, possessing a stereocenter at the C2 position, is a valuable precursor for chiral molecules. While often supplied as a racemate, its resolution into individual enantiomers can be achieved through various techniques, including diastereomeric salt formation with a chiral acid or enzymatic resolution.

Alternatively, asymmetric synthesis routes can provide direct access to enantiopure (S)- or (R)-(3,3-Difluoroazetidin-2-yl)methanol. Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. youtube.com For instance, asymmetric syntheses of related chiral azetidines have been developed, often starting from chiral β-amino alcohols and employing stereoselective ring-closure reactions. capes.gov.br Once obtained in enantiopure form, this building block allows for the synthesis of chiral drugs and other bioactive molecules with defined stereochemistry. The development of catalytic asymmetric methods to access such fluorinated building blocks is an active area of research, aiming to produce these valuable intermediates with high enantioselectivity. nih.govnih.gov

Role in Peptide and Peptidomimetic Chemistry

The structural rigidity and unique conformational preferences of the azetidine ring make it an attractive surrogate for the proline residue in peptides. The incorporation of non-natural amino acids like those derived from this compound can profoundly influence the structure and function of peptides and proteins.

Incorporation into Peptide Scaffolds (e.g., fluorinated beta-amino acids, proline analogues)

One of the most significant applications of this compound is its role as a precursor to fluorinated proline analogues. Oxidation of the primary alcohol to a carboxylic acid furnishes 3,3-difluoroazetidine-2-carboxylic acid. This molecule is a direct analogue of proline, a crucial amino acid for protein structure, often inducing turns in peptide chains. nih.gov The parent compound, azetidine-2-carboxylic acid, is known to be mis-incorporated into proteins in place of proline, leading to proteotoxic stress. nih.govbiorxiv.orgmedchemexpress.com

The difluorinated version offers several advantages. The fluorine atoms can modulate the ring pucker and the cis-trans isomerization rate of the preceding peptide bond, key parameters in protein folding and recognition. nih.gov Furthermore, strategic fluorination can enhance the metabolic stability of the peptide by shielding it from enzymatic degradation. The synthesis of such proline analogues is of great interest for developing novel peptide-based therapeutics with improved pharmacological profiles. nih.gov

Impact on Conformational Properties and Stability of Biomolecules

The introduction of a 3,3-difluoroazetidine moiety into a peptide backbone can have a significant impact on its three-dimensional structure and stability. The gem-difluoro group imposes strong conformational constraints due to stereoelectronic effects, such as the gauche effect between the C-F bonds and the C-C bonds of the ring. This can lead to a more defined and rigid peptide conformation, which can be advantageous for binding to a biological target.

Moreover, the fluorine atoms are poor hydrogen bond acceptors, but the polarized C-F bond can engage in favorable dipole-dipole or multipolar interactions with protein receptors. The gem-difluoro group is also a bioisostere for a ketone or an ether oxygen, allowing it to mimic the interactions of these groups while offering enhanced metabolic stability. nih.gov The increased stability arises because the C-F bond is significantly stronger than a C-H bond, making the position resistant to metabolic oxidation by cytochrome P450 enzymes. This combination of conformational control and enhanced stability makes derivatives of this compound highly sought-after building blocks in peptidomimetic and drug design.

Linker and Pharmacophore Design in Contemporary Drug Discovery

In modern drug discovery, small, rigid scaffolds are highly valued for their ability to position functional groups in precise three-dimensional orientations. The 3,3-difluoroazetidine core is an excellent example of such a scaffold, serving both as a key pharmacophoric element and as a versatile linker unit. cymitquimica.comnih.govnih.govresearchgate.net

The term "pharmacophore" refers to the essential spatial arrangement of features that enables a molecule to interact with a specific biological target. nih.govnih.govarxiv.org The 3,3-difluoroazetidine motif has become a privileged pharmacophore in medicinal chemistry. cymitquimica.comcore.ac.uk The fluorine atoms can enhance binding affinity through non-covalent interactions and improve metabolic stability. nih.gov The rigid four-membered ring serves as a non-planar scaffold that can reduce the entropic penalty upon binding to a target protein compared to more flexible acyclic linkers.

Table 2: Properties and Applications of the 3,3-Difluoroazetidine Scaffold

| Feature | Property | Implication in Drug Design |

| Scaffold | Rigid, three-dimensional | Precise positioning of substituents, reduced entropic penalty on binding. |

| gem-Difluoro Group | Metabolic block | Increased metabolic stability and half-life of the drug. |

| gem-Difluoro Group | Bioisostere of C=O | Mimics interactions of a ketone, can improve binding affinity. |

| gem-Difluoro Group | Modulates pKa, lipophilicity | Fine-tuning of physicochemical properties (solubility, permeability). |

| Dual Functionality | N-H and CH₂OH | Versatile handles for linker chemistry (e.g., ADCs, PROTACs). |

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of This compound in the development of Proteolysis-Targeting Chimeras (PROTAC) linkers, the design of novel molecular degrader motifs, or the generation of diverse pharmacophore motifs for ligand design.

Extensive searches were conducted to locate research articles, patents, and other scientific publications that describe the use of this particular chemical compound in the specified areas of drug discovery and medicinal chemistry. These inquiries included variations of the compound name and broader searches for difluoroazetidine derivatives in similar applications.

The search results did yield general information on the importance of linkers in PROTAC technology, the principles of molecular degrader design, and the utility of pharmacophore modeling. Furthermore, literature on the synthesis and incorporation of azetidine and fluoro-substituted azetidine derivatives into bioactive molecules highlights their value in medicinal chemistry for improving properties such as metabolic stability and binding affinity.

However, no documents were found that specifically mention or provide examples of This compound being utilized as a building block for PROTAC linkers, as a component of a molecular degrader, or as a scaffold for creating pharmacophore models.

Therefore, at this time, an article detailing the applications of This compound as a versatile synthetic building block in the requested areas cannot be generated based on the available scientific data.

Medicinal Chemistry Research Applications of 3,3 Difluoroazetidin 2 Yl Methanol Derivatives

Design Principles for Enhanced Biological Activity

The theoretical advantages of incorporating the (3,3-difluoroazetidin-2-yl)methanol moiety into bioactive molecules are rooted in established medicinal chemistry principles.

Modulation of Lipophilicity and Metabolic Stability through Fluorination

The introduction of gem-difluoro groups is a common strategy to modulate the lipophilicity and metabolic stability of drug candidates. enamine.net The strong carbon-fluorine bond can block sites of metabolic oxidation, a frequent liability for many drug molecules, potentially leading to an improved pharmacokinetic profile. enamine.net The gem-difluoromethylene (CF2) group can influence the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect, which can in turn affect a molecule's solubility and permeability. nih.gov While these principles are broadly applied, specific studies quantifying the impact of the 3,3-difluoro substitution on the lipophilicity and metabolic stability of this compound derivatives are not currently available.

Influence on Target Binding Affinity and Selectivity

Fluorine atoms can also play a crucial role in enhancing binding affinity and selectivity for a biological target. enamine.net The strategic placement of fluorine can lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket. The rigid azetidine (B1206935) ring of this compound provides a defined conformational framework, which can be advantageous for presenting substituents in a precise orientation for optimal target engagement. This conformational rigidity can contribute to higher binding affinity and improved selectivity. However, without specific examples of these derivatives binding to targets like kinases or viral enzymes, this remains a theoretical advantage.

Enzyme Inhibition Studies

While azetidine and fluorinated compounds are prevalent in enzyme inhibitor design, specific data for this compound derivatives is lacking.

Targeting Specific Kinases (e.g., Epidermal Growth Factor Receptor (EGFR))

The inhibition of kinases, such as EGFR, is a major focus in cancer therapy. google.com Many EGFR inhibitors feature heterocyclic scaffolds. While patents exist for EGFR inhibitors containing fluorinated moieties, none explicitly mention the this compound scaffold. google.com The development of kinase inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, but such studies for this specific class of compounds have not been published. nih.gov

Inhibition of Enzymes in Metabolic Pathways (e.g., Dihydroorotate Dehydrogenase (DHODH))

DHODH is a validated target for the treatment of autoimmune diseases and cancer. google.com Inhibitors of DHODH often possess heterocyclic structures. google.comgoogle.com Although azetidine-2-carbonitriles have been reported as a class of DHODH inhibitors, these are structurally distinct from this compound derivatives. researchgate.net No public data directly links the latter to DHODH inhibition.

Antiviral Agent Development

The search for novel antiviral agents is a continuous effort in medicinal chemistry. While azetidine derivatives have been explored for their potential antiviral properties, and fluorination is a common strategy in the design of antiviral nucleoside analogs, there is no specific research available on the development of this compound derivatives as antiviral agents.

Modulators of Receptor Activity (e.g., Metabotropic Glutamate (B1630785) Receptors-Subtype 4 (mGluR4))

Metabotropic glutamate receptor 4 (mGluR4), a member of the class C G-protein-coupled receptors (GPCRs), is a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease. nih.gov Positive allosteric modulators (PAMs) of mGluR4 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of receptor activity. nih.govnih.gov

The development of mGluR4 PAMs has explored various chemical scaffolds. For example, pyrazolo[3,4-d]pyrimidines have been identified as novel mGluR4 PAMs through high-throughput screening. nih.gov While research has been conducted on azetidine-containing compounds, such as trans-azetidine-2,4-dicarboxylic acid, for their activity at metabotropic glutamate receptors, these studies did not show a significant agonistic effect on human mGluR4 receptors. nih.gov The direct application of this compound derivatives as mGluR4 modulators is not a prominent theme in the current body of published research.

Advanced Materials Science Applications of Difluoroazetidine Scaffolds

Organic Electronics and Photonics

The introduction of 3,3-difluoroazetidine (B2684565) moieties into organic molecules offers a strategic approach to fine-tune their optoelectronic properties. The high electronegativity of fluorine atoms and the inherent ring strain of the azetidine (B1206935) core can significantly influence molecular orbital energy levels, which is a critical factor in the performance of organic electronic devices.

The 3,3-difluoroazetidine scaffold serves as a key component in the synthesis of novel organic semiconductors. The two fluorine substituents on the 3-position of the azetidine ring increase the lipophilicity of the molecule, which can improve its solubility and processability in organic solvents—a crucial aspect for fabricating thin-film electronic devices. ossila.com

A primary application of 3,3-difluoroazetidine hydrochloride is as a precursor in creating complex organic molecules where the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is essential. ossila.com This control over the electronic band gap is fundamental to developing efficient organic semiconductors for various applications. The strained nature of the four-membered ring (with a ring strain of approximately 27.7 kcal/mol) enhances the accessibility of the nitrogen's lone pair of electrons, which can increase reaction rates in synthetic pathways. ossila.com

The ability to modulate HOMO-LUMO energy gaps makes 3,3-difluoroazetidine derivatives highly promising for applications in organic light-emitting diodes (OLEDs). ossila.com By incorporating this scaffold into dye molecules, such as rhodamine dyes, it is possible to finely tune their fluorescent wavelengths. ossila.com This tunability is a key requirement for creating efficient and color-specific emitters in OLED displays and solid-state lighting. While the degradation of organic materials can be a challenge in LED longevity, the development of stable fluorinated compounds offers a potential pathway to more robust devices. tudelft.nl

Energetic Materials Development

In the field of energetic materials, the focus is on designing compounds that offer high performance in terms of energy output and density, coupled with improved safety and stability. The 3,3-difluoroazetidine ring is a valuable building block in this context, contributing to both the density and thermal stability of new energetic compounds.

A key strategy in developing new energetic materials involves constructing complex polycyclic structures. rsc.org Research has demonstrated a method for designing such materials by combining the 3,3-difluoroazetidine (DFAZ) structure with nitrogen-rich heterocycles like azobis-1,2,4-triazole or bi-1,2,4-triazole. rsc.org This approach utilizes a simple nucleophilic substitution reaction to link the building blocks. rsc.org The introduction of the strained azetidine ring into the triazole structure is a strategy to enhance the energetic properties of the final compound. rsc.orgbohrium.com This method has been successfully used to synthesize a series of triazolyl polycyclic compounds, demonstrating the feasibility of using DFAZ as a foundational component for high-performance energetic materials. ossila.comrsc.org

The table below lists some of the polycyclic energetic compounds synthesized using a difluoroazetidine scaffold.

| Compound Name | Abbreviation | Molecular Formula |

| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole | 1 | C10H8Cl2F4N12 |

| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole | 2 | C10H8Cl2F4N10 |

| 5,5′-dichloro-3-(N,N-dimethyl)-3′-(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole | 3 | C9H10Cl2F2N9 |

Table based on data from Yang et al., 2023. rsc.org

A critical parameter for any energetic material is its thermal stability. Polycyclic compounds synthesized using 3,3-difluoroazetidine have shown significantly enhanced thermal stability. rsc.org For instance, while 3,3-difluoroazetidine (DFAZ) itself has a decomposition temperature of 147.05 °C, the polycyclic compounds derived from it exhibit much higher decomposition temperatures, often exceeding 200 °C. rsc.org This increase in stability is attributed to the p–π conjugation effect between the lone pair of electrons on the nitrogen atom in the azetidine ring and the π electrons of the attached 1,2,4-triazole (B32235) ring. rsc.orgbohrium.com

The table below compares the thermal decomposition temperatures of DFAZ and the polycyclic compounds incorporating this scaffold.

| Compound | Decomposition Temperature (Td) |

| 3,3-difluoroazetidine (DFAZ) | 147.05 °C |

| Compound 1 | 210.1 °C |

| Compound 2 | 267.2 °C |

| Compound 3 | 254.4 °C |

Table based on data from Yang et al., 2023. rsc.org

This enhanced thermal stability, combined with high density, makes these materials promising candidates for further investigation as high-performance explosives. rsc.orgnih.gov The detonation properties, such as detonation velocity and pressure, are key performance metrics that are evaluated for these novel compounds. researchgate.netresearchgate.net The design strategy of combining azetidine structures with nitrogen-rich triazoles effectively improves both the density and decomposition temperature of the resulting energetic system. rsc.orgbohrium.com

Q & A

Q. Table 1: Example Reaction Setup

| Reagent | Role | Conditions |

|---|---|---|

| Sodium 2-chloro-2,2-difluoroacetate | Difluoromethyl donor | DMF, −35°C, 7 h |

| Cesium carbonate | Base | Stoichiometric |

Advanced: How can contradictory crystallographic data for this compound be resolved?

Answer:

Contradictions often arise from disordered fluorine atoms or twinned crystals. Mitigation strategies:

- Refinement software : Use SHELXL for high-resolution data to model disorder via PART and SUMP instructions .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry.

- Data collection : Optimize crystal mounting to minimize absorption effects (e.g., use a smaller crystal or synchrotron radiation).

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : NMR to confirm fluorine environments (δ −120 to −140 ppm for CF₂ groups) .

- X-ray crystallography : SHELX suite for absolute configuration determination (e.g., Flack parameter < 0.1) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ at m/z 138.0425).

Advanced: How do fluorine atoms influence the compound’s stability and reactivity in medicinal chemistry applications?

Answer:

- Metabolic stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes via steric and electronic effects.

- Hydrogen bonding : Fluorine’s electronegativity enhances binding affinity to targets (e.g., kinases) but may reduce solubility.

- Experimental validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare with non-fluorinated analogs .

Basic: How should researchers handle solubility challenges during biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity.

- pH adjustment : Prepare buffers (pH 7.4 PBS) with 0.1% Tween-80 to enhance dispersion.

- Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced: What computational methods are effective for predicting the compound’s interaction with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with hybrid force fields (AMBER for protein, GAFF for ligand) to model binding poses.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- Free energy calculations : Apply MM/PBSA to estimate binding affinities (ΔG < −8 kcal/mol suggests strong binding) .

Basic: How can researchers validate synthetic purity for reproducibility?

Answer:

- Chromatography : HPLC with a C18 column (ACN:H₂O gradient, 0.1% TFA) to achieve >98% purity.

- Elemental analysis : Match experimental C/H/N/F% with theoretical values (e.g., C: 43.8%, F: 29.2%) .

- Thermogravimetry : Confirm thermal stability (decomposition >150°C) to rule out solvent residues.

Advanced: What strategies address conflicting bioactivity data across different assay platforms?

Answer:

- Assay triangulation : Compare results from cell-free (e.g., enzymatic), cell-based (e.g., HEK293), and in vivo models.

- Data normalization : Use Z’-factor >0.5 to validate assay quality and exclude outliers .

- Mechanistic studies : Perform knock-down/knock-out experiments to confirm target specificity .

Basic: What safety protocols are critical during synthesis?

Answer:

- Hazard assessment : Review NFPA ratings for reagents (e.g., DMF: Health 2, Flammability 1) .

- Ventilation : Use fume hoods with >100 ft/min face velocity during volatile steps.

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.

Advanced: How can researchers leverage open data repositories for collaborative studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.